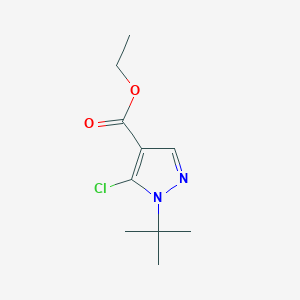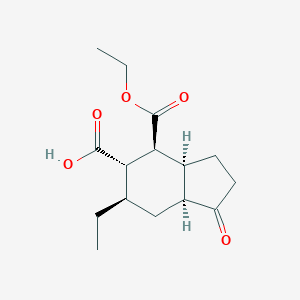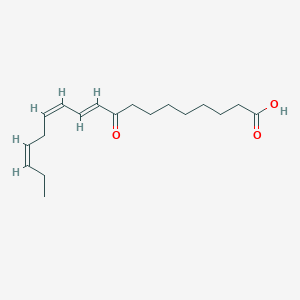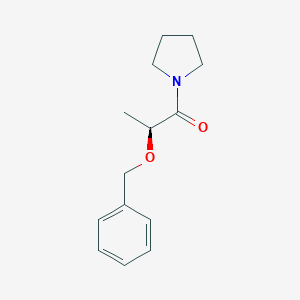![molecular formula C13H19NO2 B178047 N-[4-(3-methylbutoxy)phenyl]acetamide CAS No. 81928-78-1](/img/structure/B178047.png)
N-[4-(3-methylbutoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methylbutoxy)phenyl]acetamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylacetamides and has been shown to possess a variety of biological effects.
Mechanism of Action
The exact mechanism of action of N-[4-(3-methylbutoxy)phenyl]acetamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of various neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function. N-[4-(3-methylbutoxy)phenyl]acetamide also has antioxidant properties and can reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Biochemical and Physiological Effects:
N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also increases the activity of antioxidant enzymes and reduces the levels of pro-inflammatory cytokines. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to improve mitochondrial function, which is important for cellular energy production.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(3-methylbutoxy)phenyl]acetamide in lab experiments is its relatively low toxicity and lack of side effects. It also has a high degree of solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide.
Future Directions
There are several future directions for research on N-[4-(3-methylbutoxy)phenyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide. Another area of interest is its potential as a chemotherapeutic agent for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-[4-(3-methylbutoxy)phenyl]acetamide, particularly in humans.
Synthesis Methods
The synthesis of N-[4-(3-methylbutoxy)phenyl]acetamide involves the reaction of 3-methyl-1-butanol with 4-bromoacetophenone in the presence of a base, followed by the substitution of the bromine atom with an amino group using ammonia or an amine. This results in the formation of N-[4-(3-methylbutoxy)phenyl]acetamide.
Scientific Research Applications
N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its anti-inflammatory and analgesic properties.
properties
CAS RN |
81928-78-1 |
|---|---|
Product Name |
N-[4-(3-methylbutoxy)phenyl]acetamide |
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[4-(3-methylbutoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-16-13-6-4-12(5-7-13)14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
HTFRCOOBBWHOEH-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)












